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Introduction

T-474 (also known as SAR444656) is a potent, selective, and orally bioavailable

heterobifunctional small molecule designed to induce the degradation of Interleukin-1

Receptor-Associated Kinase 4 (IRAK4).[1][2] As a Proteolysis Targeting Chimera (PROTAC), T-
474 functions by recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the

ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[3][4] IRAK4 is a

critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs)

and IL-1 receptors (IL-1Rs), which are central to the innate immune response.[1][4][5][6] By

degrading IRAK4, T-474 effectively abolishes both its kinase and scaffolding functions, offering

a potentially superior therapeutic approach compared to traditional kinase inhibitors that only

block the active site.[1][2][6] This mechanism has shown promise in treating a range of

immune-inflammatory diseases, including hidradenitis suppurativa (HS) and atopic dermatitis

(AD).[3][7][8]

Confirming that a molecule like T-474 engages its intended target within a cellular environment

is a critical step in drug development. Target engagement assays provide direct evidence of a

drug binding to its target protein and can be used to establish structure-activity relationships,

determine cellular potency, and understand the mechanism of action.[9] The Cellular Thermal

Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in

intact cells and tissues.[10][11][12] The core principle of CETSA is that the binding of a ligand

(e.g., T-474) to its target protein (IRAK4) confers thermal stability, increasing the protein's

melting temperature (Tm).[10]
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These application notes provide detailed protocols for utilizing T-474 to assess IRAK4 target

engagement, with a primary focus on the CETSA methodology.

Quantitative Data Summary for T-474
The following tables summarize key quantitative parameters for T-474, demonstrating its

potency in degrading IRAK4 and inhibiting downstream signaling pathways.

Table 1: IRAK4 Degradation Potency

Parameter Cell Line/System Value Reference

DC₅₀ (Degradation) THP-1 Cells 0.88 nM [5]

DC₅₀ (Degradation) RAW 264.7 Cells 4.0 nM [3]

Dₘₐₓ (Max

Degradation)
THP-1 Cells 101% [5]

Plasma Concentration

for 80% IRAK4

Reduction

Healthy Adults 4.1–5.3 ng/mL [13]

DC₅₀: Half-maximal degradation concentration.

Dₘₐₓ: Maximum percentage of protein degradation observed.

Table 2: Inhibition of Cytokine Production
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Parameter Cell System Stimulant Cytokine Value Reference

IC₅₀

(Inhibition)

Human

PBMCs
R848 or LPS IL-6

Potent

Inhibition

(Value not

specified)

[3]

IC₅₀

(Inhibition)

Human

PBMCs
R848 or LPS IL-8

Potent

Inhibition

(Value not

specified)

[3]

IC₅₀: Half-maximal inhibitory concentration.

PBMCs: Peripheral Blood Mononuclear Cells.

LPS: Lipopolysaccharide.

Signaling Pathway and Mechanism of Action
T-474 is designed to intercept the TLR/IL-1R signaling cascade by eliminating the central

IRAK4 protein. The diagram below illustrates this pathway and the intervention point of T-474.

Caption: IRAK4 signaling pathway and T-474's degradation mechanism.

Experimental Workflow: Cellular Thermal Shift
Assay (CETSA)
The following diagram outlines the typical workflow for a CETSA experiment to measure T-474
target engagement with IRAK4.

1. Cell Culture
(e.g., THP-1)

2. Compound Treatment
- T-474 (Dose Response)
- Vehicle Control (DMSO)

3. Heat Challenge
(Temperature Gradient)

4. Cell Lysis
(e.g., Freeze-Thaw)

5. Separation
(Centrifugation to separate

soluble vs. aggregated protein)

6. Protein Quantification
(Analysis of soluble fraction)

Supernatant
7. Data Analysis

(Plot % Soluble IRAK4
vs. Temperature)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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